(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(4-methoxybenzyl)-4-methylhex-4-enamide
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Overview
Description
The compound “(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(4-methoxybenzyl)-4-methylhex-4-enamide” is a synthetic organic molecule It features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(4-methoxybenzyl)-4-methylhex-4-enamide” typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and carbonyl compounds.
Functional Group Introduction: Methoxy and methyl groups can be introduced through methylation reactions using reagents such as methyl iodide and a base.
Amide Formation: The amide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the carbonyl group in the benzofuran core, potentially converting it to a hydroxyl group.
Substitution: The methoxy groups may participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, or cellular pathways due to its unique structure and functional groups.
Medicine
Potential medicinal applications could include the development of new drugs targeting specific enzymes or receptors, leveraging the compound’s structural features to enhance binding affinity and selectivity.
Industry
In industrial applications, the compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and triggering downstream effects. The presence of functional groups such as the amide and methoxy groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4E)-6-(4,6-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(4-methoxybenzyl)-4-methylhex-4-enamide
- (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(4-methoxyphenyl)-4-methylhex-4-enamide
Uniqueness
The uniqueness of “(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(4-methoxybenzyl)-4-methylhex-4-enamide” lies in its specific combination of functional groups and the benzofuran core, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C26H31NO6 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-[(4-methoxyphenyl)methyl]-4-methylhex-4-enamide |
InChI |
InChI=1S/C26H31NO6/c1-16(7-13-22(28)27-14-18-8-10-19(30-3)11-9-18)6-12-20-24(31-4)17(2)21-15-33-26(29)23(21)25(20)32-5/h6,8-11H,7,12-15H2,1-5H3,(H,27,28)/b16-6+ |
InChI Key |
VZIIQENIESKADW-OMCISZLKSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CC=C(C=C3)OC)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
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